
1-(Chloromethyl)-4-phenylisoquinoline;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-4-phenylisoquinoline;hydrochloride is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a chloromethyl group attached to the isoquinoline ring, along with a phenyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-4-phenylisoquinoline;hydrochloride typically involves the chloromethylation of 4-phenylisoquinoline. This can be achieved through the Blanc chloromethylation reaction, which involves the reaction of formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions usually require an acidic environment and controlled temperatures to ensure the formation of the desired chloromethylated product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the hydrochloride salt in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chloromethyl)-4-phenylisoquinoline;hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as an amine or an alcohol.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Nucleophilic Substitution: Substituted isoquinolines with various functional groups.
Oxidation: Isoquinoline carboxylic acids or aldehydes.
Reduction: Methylated isoquinolines.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-4-phenylisoquinoline;hydrochloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-4-phenylisoquinoline;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation . The phenylisoquinoline structure allows for π-π interactions with aromatic amino acids in the active sites of enzymes or receptors, enhancing binding affinity .
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)-4-methylisoquinoline: Similar structure but with a methyl group instead of a phenyl group.
1-(Chloromethyl)-4-phenylpyridine: Similar structure but with a pyridine ring instead of an isoquinoline ring.
Uniqueness: 1-(Chloromethyl)-4-phenylisoquinoline;hydrochloride is unique due to its specific combination of a chloromethyl group and a phenylisoquinoline structure. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
91123-69-2 |
|---|---|
Molekularformel |
C16H13Cl2N |
Molekulargewicht |
290.2 g/mol |
IUPAC-Name |
1-(chloromethyl)-4-phenylisoquinoline;hydrochloride |
InChI |
InChI=1S/C16H12ClN.ClH/c17-10-16-14-9-5-4-8-13(14)15(11-18-16)12-6-2-1-3-7-12;/h1-9,11H,10H2;1H |
InChI-Schlüssel |
LOEXPZWVVHAVKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN=C(C3=CC=CC=C32)CCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Acetyl-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile](/img/structure/B14356279.png)
![5-[4-(Dimethylamino)phenyl]oxolane-2,3,4-trione](/img/structure/B14356282.png)

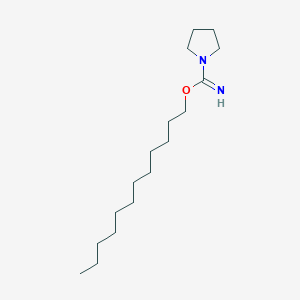
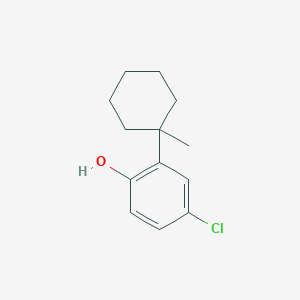
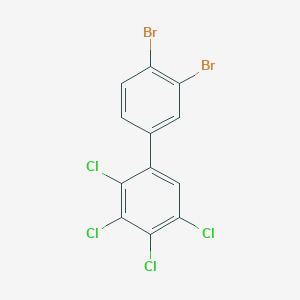
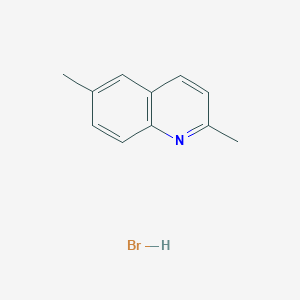
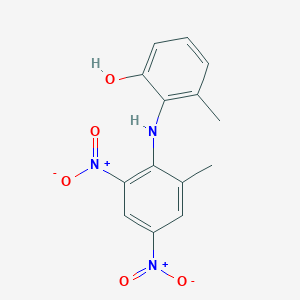

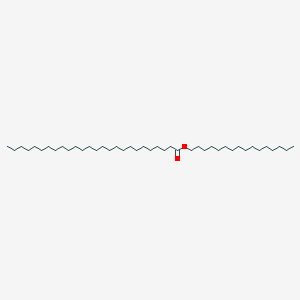

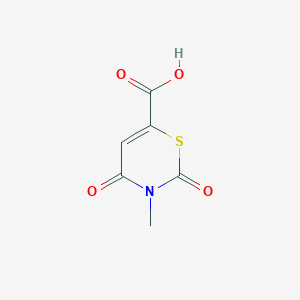
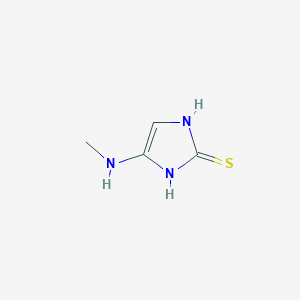
![(3,4-Dimethoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14356354.png)
